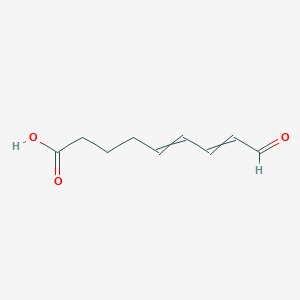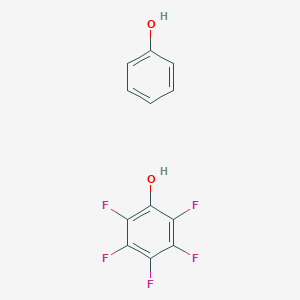
Pentafluorophenol--phenol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentafluorophenol–phenol (1/1) is an organofluorine compound, specifically a fluoroalcohol, with the chemical formula C6F5OH. It is the perfluorinated analogue of phenol and is characterized by its five fluorine atoms attached to a phenol ring. This compound is known for its strong acidity and reactivity, making it a valuable reagent in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentafluorophenol can be synthesized through several methods. One common approach involves the substitution of a fluorine atom in hexafluorobenzene with a hydroxyl group by reacting it with alkalis. Another method includes the preparation of phenyl-alkyl ethers by reacting hexafluorobenzene with metal alcoholates, followed by their decomposition to pentafluorophenol .
Industrial Production Methods
Industrial production of pentafluorophenol often involves the oxidation of organozinc compounds obtained by decarboxylation of trimethylsilyl esters of aromatic acids. This process is advantageous as it avoids the use of hazardous intermediates and allows for the direct preparation of pentafluorophenol from commercially available raw materials .
Analyse Chemischer Reaktionen
Types of Reactions
Pentafluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: It readily reacts with amines to form amide bonds, making it useful in peptide synthesis.
Oxidation Reactions: It can be oxidized to form pentafluorophenyl esters, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions involving pentafluorophenol include dicyclohexylcarbodiimide, ethyl acetate, pyridine, and diisopropylcarbodiimide. These reactions typically occur under mild conditions, making them suitable for various synthetic applications .
Major Products Formed
The major products formed from reactions involving pentafluorophenol include pentafluorophenyl esters and amides. These products are valuable intermediates in the synthesis of peptides, nucleosides, and other organic compounds .
Wissenschaftliche Forschungsanwendungen
Pentafluorophenol has a wide range of scientific research applications, including:
Wirkmechanismus
Pentafluorophenol exerts its effects through its strong acidity and reactivity. It readily forms pentafluorophenyl esters, which are active esters useful in peptide synthesis. The compound’s molecular targets include amines, with which it forms stable amide bonds. This reactivity is facilitated by the electron-withdrawing nature of the fluorine atoms, which enhances the compound’s electrophilicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to pentafluorophenol include:
Hexafluorobenzene: A precursor in the synthesis of pentafluorophenol.
Pentafluorobenzoic Acid: Another precursor used in the industrial production of pentafluorophenol.
Bromopentafluorobenzene: Used in the preparation of pentafluorophenyl magnesium bromide, an intermediate in the synthesis of pentafluorophenol.
Uniqueness
Pentafluorophenol is unique due to its strong acidity and reactivity, which make it a valuable reagent in various chemical processes. Its ability to form stable amide bonds with amines and its use in peptide synthesis distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
630426-85-6 |
|---|---|
Molekularformel |
C12H7F5O2 |
Molekulargewicht |
278.17 g/mol |
IUPAC-Name |
2,3,4,5,6-pentafluorophenol;phenol |
InChI |
InChI=1S/C6HF5O.C6H6O/c7-1-2(8)4(10)6(12)5(11)3(1)9;7-6-4-2-1-3-5-6/h12H;1-5,7H |
InChI-Schlüssel |
JZAICRIHALTYJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)O.C1(=C(C(=C(C(=C1F)F)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
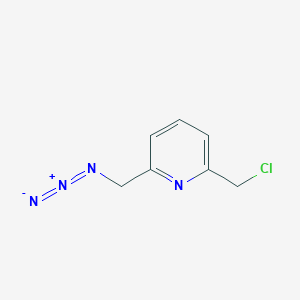
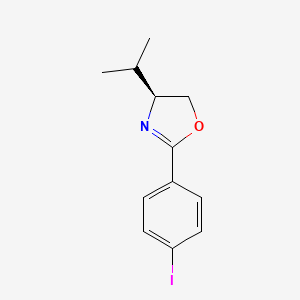
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)

![1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14231549.png)
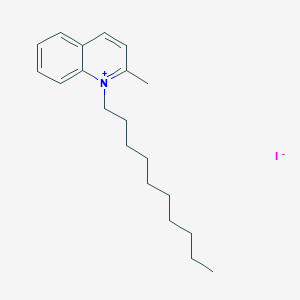
![N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride](/img/structure/B14231558.png)
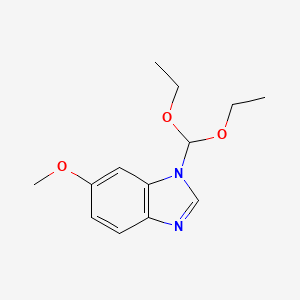
![1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14231568.png)
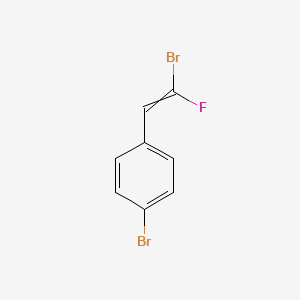
![1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14231581.png)
![(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B14231589.png)
